molecular formula C22H20Cl3N3OS B2615025 2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide CAS No. 899906-16-2

2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide

Cat. No. B2615025
CAS RN: 899906-16-2
M. Wt: 480.83
InChI Key: XBEVLNPEPJOUIG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a spiro[4.5]deca-1,3-dien-2-yl group, which is a type of cyclic compound with two rings sharing a single atom . The molecule also contains chlorophenyl groups, which are aromatic rings with chlorine atoms, and an acetamide group, which is a carboxylic acid derivative.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The spiro[4.5]deca-1,3-dien-2-yl group would introduce a level of three-dimensionality to the molecule .

Scientific Research Applications

Electrochemical Reduction Studies

A study explored the electrochemical reduction of a related compound, 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene, investigating both voltammetric processes and dissolving-metals synthesis. This research provides insights into the electrochemical properties of diazaspirodecanes, which may be relevant to the compound (Zhou et al., 2010).

Radioprotective Properties

A related compound, 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane, demonstrated potential radioprotective properties against lethal doses of X-radiation in mice, suggesting potential research avenues in radiation protection for similar compounds (Shapiro et al., 1968).

Triphenylphosphine Promoted Reactions

Research involving triphenylphosphine and related compounds, like arylidene N,N'-dimethylbarbituric acids, formed various diazaspirodecanes with high regioselectivity and diastereoselectivity. This study highlights the potential of using such compounds in organic synthesis (Han et al., 2020).

Antimicrobial Applications

A study on 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides revealed moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, indicating potential antimicrobial applications for structurally similar compounds (Desai et al., 2008).

Enantiodivergent Synthesis

Another study focused on the enantiodivergent synthesis of bis-spiropyrrolidines, using diazaspirodecanes as intermediates. This research underlines the compound's utility in generating chiral centers for potential pharmaceutical applications (Conde et al., 2015).

Antitumor and Antioxidant Evaluation

Certain N-substituted-2-amino-1,3,4-thiadiazoles, structurally related to the compound , have shown promising antitumor and antioxidant activities in studies, suggesting potential applications in cancer and oxidative stress-related research (Hamama et al., 2013).

Anticancer and Antidiabetic Applications

A study on spirothiazolidines analogs, including compounds similar to 2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide, demonstrated significant anticancer and antidiabetic properties, highlighting its potential in therapeutic applications (Flefel et al., 2019).

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative, structurally related to the compound , showed significant antiviral and antiapoptotic effects, specifically in the treatment of Japanese encephalitis. This suggests potential antiviral applications for similar compounds (Ghosh et al., 2008).

properties

IUPAC Name

2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl3N3OS/c23-15-6-4-14(5-7-15)20-21(28-22(27-20)8-2-1-3-9-22)30-13-19(29)26-18-11-16(24)10-17(25)12-18/h4-7,10-12H,1-3,8-9,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEVLNPEPJOUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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